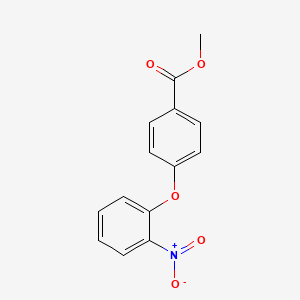

Methyl 4-(2-nitrophenoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQZZFXYCIRVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 2 Nitrophenoxy Benzoate and Analogous Architectures

Strategies for Phenoxy Ether Linkage Formation

The central diaryl ether core of the target molecule is formed by creating an aryl-oxygen bond between the two phenyl rings. The primary methods to achieve this are nucleophilic aromatic substitution, which is facilitated by the presence of the nitro group, and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Approaches Utilizing Nitrophenols

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming diaryl ethers, particularly when the aromatic ring is "activated" by electron-withdrawing groups. wikipedia.org The nitro group (—NO₂) is a powerful electron-withdrawing group, which makes the aromatic ring to which it is attached electrophilic and susceptible to attack by nucleophiles. wikipedia.orgnih.gov This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group (typically a halide). wikipedia.org

In the context of synthesizing Methyl 4-(2-nitrophenoxy)benzoate, the SNAr mechanism can be employed by reacting a salt of methyl 4-hydroxybenzoate (B8730719) (acting as the nucleophile) with an activated 2-nitrophenyl derivative, such as 1-chloro-2-nitrobenzene (B146284). The electron-withdrawing nitro group facilitates the displacement of the chloride leaving group. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Key features of the SNAr approach:

Activation: The reaction is highly dependent on the presence of strong electron-withdrawing groups like —NO₂ ortho or para to the leaving group. wikipedia.org

Leaving Group: Halides are common leaving groups, and their reactivity often follows the trend F > Cl > Br > I for this specific reaction mechanism, contrary to SN2 reactions.

Nucleophile: The phenoxide, generated from the corresponding phenol (B47542) with a base, is a potent nucleophile for this transformation.

Coupling Reactions for Aryl-Oxygen Bond Formation

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming C—O bonds in diaryl ethers.

The Ullmann Condensation is a classical method that involves the copper-catalyzed reaction between a phenol and an aryl halide, typically in the presence of a base. synarchive.com This reaction has been a cornerstone of diaryl ether synthesis for over a century. organic-chemistry.org While traditional Ullmann conditions often require high temperatures (around 200 °C) and stoichiometric amounts of copper, modern protocols have been developed that use catalytic amounts of a copper(I) salt (e.g., CuI or Cu₂O) along with ligands. organic-chemistry.orgresearchgate.netnih.gov These ligands accelerate the reaction, allowing for milder conditions and broader substrate scope, including for electron-rich aryl halides. organic-chemistry.orgnih.gov

The Buchwald-Hartwig Amination chemistry has been extended to the formation of C—O bonds, providing a palladium-catalyzed route to diaryl ethers. organic-chemistry.orgwikipedia.org This reaction couples phenols with aryl halides or triflates. The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. princeton.edu The development of sterically hindered and electron-rich ligands has been crucial to the reaction's success, expanding its applicability and allowing for reactions under milder conditions than the classical Ullmann condensation. wikipedia.orgprinceton.edu

| Method | Catalyst/Reagent | Key Features | Typical Substrates |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, NaOH) | Requires electron-withdrawing group (e.g., NO₂) on the aryl halide. wikipedia.org | Phenol and an activated Aryl Halide. |

| Ullmann Condensation | Copper (Cu) catalyst (e.g., CuI, Cu₂O). organic-chemistry.org | Classic method; modern variants use ligands for milder conditions. organic-chemistry.orgacs.org | Phenol and an Aryl Halide. |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) catalyst with phosphine ligands. princeton.edu | Versatile and often proceeds under mild conditions; sensitive to ligand choice. organic-chemistry.org | Phenol and an Aryl Halide or Triflate. |

Esterification Techniques for Benzoate (B1203000) Moiety Construction

The methyl ester portion of the molecule can be synthesized either before or after the formation of the ether linkage. This is typically achieved through the esterification of the corresponding carboxylic acid.

Direct Esterification Protocols

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method is the Fischer-Speier Esterification , or simply Fischer esterification. uomustansiriyah.edu.iq This is an equilibrium-controlled reaction where a carboxylic acid (e.g., 4-hydroxybenzoic acid or 4-(2-nitrophenoxy)benzoic acid) is heated with an excess of an alcohol (methanol) and a catalytic amount of a strong acid. chemguide.co.uk

To drive the equilibrium toward the product ester, either the alcohol is used in large excess or water, the byproduct, is removed as it forms. chemguide.co.uk

Commonly used catalysts for direct esterification include:

Concentrated Sulfuric Acid (H₂SO₄) uomustansiriyah.edu.iqchemguide.co.ukprepchem.com

p-Toluenesulfonic Acid (TsOH) google.com

Dry Hydrogen Chloride (HCl) gas chemguide.co.ukchemguide.co.uk

Solid acid catalysts, such as cation exchange resins or metal-based solid acids. mdpi.comresearchgate.netgoogle.com

For example, methyl 4-hydroxybenzoate, a likely precursor, is synthesized by refluxing 4-hydroxybenzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. prepchem.comnbinno.com

Indirect Esterification via Acyl Chlorides or Anhydrides

To circumvent the equilibrium limitations of direct esterification, the carboxylic acid can first be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride. chemguide.co.ukwikipedia.org These derivatives react rapidly and irreversibly with alcohols to form esters.

Via Acyl Chlorides: The carboxylic acid's hydroxyl group is replaced by a chlorine atom to form an acyl chloride. chemguide.co.uk This transformation is commonly achieved using reagents like:

Thionyl chloride (SOCl₂) wikipedia.orgchemguide.co.uk

Phosphorus pentachloride (PCl₅) chemguide.co.uklibretexts.org

Phosphorus trichloride (B1173362) (PCl₃) chemguide.co.uklibretexts.org

The resulting acyl chloride is highly electrophilic and reacts vigorously with an alcohol (methanol) at room temperature to produce the corresponding ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk A weak base like pyridine (B92270) is sometimes added to neutralize the HCl byproduct.

Via Acid Anhydrides: Acid anhydrides are also effective acylating agents for ester synthesis. pressbooks.pub Their reactions with alcohols are generally slower than those of acyl chlorides and may require gentle heating. chemguide.co.ukchemguide.co.uk The reaction yields the ester and a molecule of carboxylic acid as a byproduct. chemguide.co.ukpressbooks.pub

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct (Fischer) Esterification | Carboxylic Acid + Alcohol | Acid catalyst, heat, often excess alcohol. chemguide.co.uk | Atom economical, uses simple starting materials. | Reversible equilibrium, can be slow. chemguide.co.ukchemguide.co.uk |

| Indirect (via Acyl Chloride) | Acyl Chloride + Alcohol | Often at room temperature, may use a base. chemguide.co.uk | Fast, high-yielding, irreversible. savemyexams.com | Requires an extra step to prepare the acyl chloride; corrosive reagents. |

| Indirect (via Acid Anhydride) | Acid Anhydride + Alcohol | Often requires warming. chemguide.co.uk | Irreversible, less vigorous than acyl chlorides. | Slower than acyl chlorides; one equivalent of acid is a byproduct. pressbooks.pub |

Integration of Methyl and Nitro Substituents into the Core Structure

The nitro group is almost always introduced onto an aromatic ring through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. nih.govcsbsju.edu For example, 2-nitrophenol (B165410) can be prepared by the nitration of phenol, which yields a mixture of ortho and para isomers that must be separated. prepchem.comoc-praktikum.de The nitro group is strongly deactivating towards further electrophilic substitution but activating for nucleophilic aromatic substitution. wikipedia.orgcsbsju.edufiveable.me

The methyl ester group is formed via one of the esterification methods described previously. A common strategy involves esterifying a readily available precursor like 4-hydroxybenzoic acid to form methyl 4-hydroxybenzoate. prepchem.comnih.gov This intermediate can then be used as the nucleophilic partner in the subsequent ether-forming reaction.

A convergent synthesis is often the most efficient approach. In a plausible pathway for this compound, two key intermediates would be prepared separately and then combined:

Preparation of the Benzoate Moiety: 4-Hydroxybenzoic acid is converted to Methyl 4-hydroxybenzoate via Fischer esterification. prepchem.com

Preparation of the Nitrophenyl Moiety: A suitable precursor like 1-chloro-2-nitrobenzene is either commercially available or prepared via the nitration of chlorobenzene.

Coupling: The sodium or potassium salt of Methyl 4-hydroxybenzoate is reacted with 1-chloro-2-nitrobenzene in an SNAr reaction or an Ullmann condensation to form the final diaryl ether linkage.

This approach ensures that the sensitive ester group is not subjected to the harsh acidic conditions of nitration.

Selective Functionalization and Derivatization

Once the core structure of this compound is synthesized, its functional groups provide handles for selective modification.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields Methyl 4-(2-aminophenoxy)benzoate, a versatile intermediate. The resulting amino group can be acylated, alkylated, or diazotized to introduce a wide range of other functionalities.

Hydrolysis of the Ester: The methyl ester can be saponified to the corresponding carboxylic acid, 4-(2-nitrophenoxy)benzoic acid, under basic conditions (e.g., NaOH or KOH in aqueous methanol). This carboxylic acid can then be converted into amides, other esters, or an acyl chloride for further reactions.

Electrophilic Aromatic Substitution: The phenoxy ring, activated by the ether oxygen, is more susceptible to electrophilic substitution than the nitro-substituted ring. Reactions such as halogenation or nitration would likely occur on this ring, although the conditions must be controlled to avoid side reactions.

Multi-step Reaction Sequences for Complex Analogues

The synthesis of more complex analogues often requires multi-step sequences where functional groups are introduced and manipulated systematically. For example, creating a derivative with a different substituent on the benzoate ring might start with a substituted 4-hydroxybenzoic acid.

A representative multi-step synthesis could involve:

Protection: If the desired substituent is incompatible with the conditions for diaryl ether formation, it may need to be protected.

Diaryl Ether Formation: Coupling of the protected methyl 4-hydroxybenzoate derivative with a suitable 2-halonitrobenzene via SNAr or Ullmann condensation. rsc.org

Deprotection: Removal of the protecting group to reveal the desired functionality.

Further Derivatization: Subsequent reactions on either aromatic ring or the ester group to build molecular complexity.

Advanced Synthetic Strategies for Related Derivatives

Beyond classical methods, advanced strategies enable the synthesis of highly functionalized or challenging diaryl ether structures.

Rearrangement Reactions

A novel and powerful method for forming diaryl ethers involves the intramolecular aryl rearrangement of diaryliodonium salts. researchgate.netacs.orgnih.gov This strategy can provide site-selective O-arylation for a wide range of complex aromatic compounds. acs.org The process is often facilitated by diaryliodonium salts that have specific activating groups, such as vicinal trifluoromethanesulfonate (B1224126) (OTf) groups. researchgate.netacs.org This method can proceed through a nucleophilic aromatic substitution pathway, affording complex diaryl ether derivatives under mild, metal-free conditions. rsc.orgresearchgate.net

Condensation Reactions for Schiff Bases and Hydrazones

The formation of Schiff bases (imines) and hydrazones requires a carbonyl group (an aldehyde or ketone), which is not present in this compound. mediresonline.orgresearchgate.net Therefore, to synthesize these derivatives, an analogous architecture containing a carbonyl functional group is first required.

This can be achieved through a multi-step process:

Synthesis of an Aldehyde Analogue: An appropriate starting material, such as 4-hydroxybenzaldehyde, is used instead of methyl 4-hydroxybenzoate. The diaryl ether linkage is formed via SNAr or Ullmann coupling to produce 4-(2-nitrophenoxy)benzaldehyde. Alternatively, the ester group of the parent compound can be reduced to an alcohol and subsequently oxidized to the aldehyde.

Condensation Reaction: The resulting 4-(2-nitrophenoxy)benzaldehyde can then undergo a condensation reaction.

Schiff Base Formation: Reaction with a primary amine (R-NH₂) under dehydrating conditions yields a Schiff base, characterized by the azomethine (-C=N-) functional group. mediresonline.orgchemsociety.org.ng

Hydrazone Formation: Reaction with hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine) or a hydrazide yields the corresponding hydrazone, which contains the R₁R₂C=N-NH₂ functional group. wikipedia.orgresearchgate.net

These condensation reactions are typically straightforward and high-yielding, providing a modular approach to a diverse library of diaryl ether derivatives. nih.govorganic-chemistry.org

| Derivative Type | Reactant | Functional Group Formed | General Reaction Conditions |

|---|---|---|---|

| Schiff Base | Primary Amine (R-NH₂) | Imine / Azomethine (-CH=N-R) | Condensation in a suitable solvent (e.g., ethanol (B145695), methanol), often with acid or base catalysis. chemsociety.org.ngnih.gov |

| Hydrazone | Hydrazine / Hydrazide (R-NH-NH₂) | Hydrazone (-CH=N-NH-R) | Condensation in a solvent like ethanol or acetic acid, often with mild heating. wikipedia.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 2 Nitrophenoxy Benzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of methyl 4-(2-nitrophenoxy)benzoate derivatives, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the methyl ester group. For instance, in a related compound, 4-nitrophenyl 4-methylbenzoate, the aromatic protons appear as doublets at δ 8.33 and 8.10 ppm, and the methyl protons present as a singlet at δ 2.48 ppm. rsc.org Another similar structure, methyl 4-nitrobenzoate (B1230335), shows aromatic protons in the range of δ 8.26-7.20 ppm and a methyl singlet at δ 2.48 ppm. The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the aromatic rings.

| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Solvent |

|---|---|---|

| 4-nitrophenyl 4-methylbenzoate | 8.33 (d, 2H), 8.10 (d, 2H), 7.42 (d, 2H), 7.34 (d, 2H), 2.48 (s, 3H) | CDCl₃ |

| Methyl 4-nitrobenzoate | 8.26 (d, 2H), 7.42–7.20 (m, 4H), 2.48 (s, 3H) | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For a related compound, tert-butyl-4-nitrophenylsuccinate, the carbonyl carbons of the ester and succinate (B1194679) moieties appear at δ 171.3 and 170.4 ppm, respectively. rsc.org The aromatic carbons show signals in the range of δ 122.5-155.5 ppm. rsc.org The methyl ester carbon in similar benzoate (B1203000) structures typically resonates around 53 ppm. foodb.ca

| Compound | Carbon (¹³C) Chemical Shifts (δ, ppm) | Solvent |

|---|---|---|

| tert-butyl-4-nitrophenylsuccinate | 171.3, 170.4, 155.5, 145.4, 125.3, 122.5, 81.4, 30.2, 29.6, 28.2 | CDCl₃ |

| Methyl benzoate | 162.90, 132.50, 132.49, 131.13, 124.23, 53.20 | D₂O |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm the presence of key functional groups. The strong carbonyl (C=O) stretching vibration of the ester group is typically observed in the region of 1700-1750 cm⁻¹. vscht.cz The nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch around 1500-1584 cm⁻¹ and a symmetric stretch between 1287-1335 cm⁻¹. researchgate.net The C-O-C stretching of the ether linkage and the ester group appears in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹. vscht.cz

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1700-1750 |

| NO₂ Asymmetric Stretch | 1500-1584 |

| NO₂ Symmetric Stretch | 1287-1335 |

| C-O Stretch (Ether/Ester) | 1000-1300 |

| Aromatic C-H Stretch | >3000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While not always explicitly detailed in all studies, it is a key component of vibrational analysis. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the symmetric stretching of the nitro group and the aromatic ring vibrations can often be clearly observed in the Raman spectrum. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Characterization

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and identify its chromophoric systems. The presence of aromatic rings, the nitro group, and the ester functionality in this compound derivatives gives rise to characteristic absorption bands. These compounds typically exhibit strong absorption in the ultraviolet region due to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. mdpi.comresearchgate.net

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structural features of organic compounds through fragmentation analysis. For derivatives of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. mdpi.comnih.gov

In a typical electron impact (EI) mass spectrum, the molecular ion peak (M+) would confirm the molecular weight of the derivative. The fragmentation of these molecules is governed by the presence of the ester linkage, the ether bond, and the nitro-substituted aromatic rings. miamioh.edu Common fragmentation pathways for aromatic esters include the cleavage of the ester group, often leading to the formation of characteristic benzoyl cations or fragments corresponding to the loss of the alkoxy group (e.g., •OCH₃). researchgate.net

The presence of the nitro group introduces specific fragmentation patterns, such as the loss of •NO₂ (46 Da) or •NO (30 Da). nih.gov For instance, in the mass spectra of 2-(2'-R-phenyl)benzoic acids where R is a nitro group, an abundant fragment ion is often formed via an ipso substitution, where the NO₂ radical is expelled. researchgate.net LC-MS/MS analysis, often using an electrospray ionization (ESI) source, is particularly useful for studying these compounds, allowing for the separation of complex mixtures and the detailed fragmentation analysis of parent ions to confirm their structure. nih.govqub.ac.uk In the analysis of nitrophenyl derivatives, multiple reaction monitoring (MRM) mode is frequently used to enhance selectivity and sensitivity, tracking specific precursor-to-product ion transitions. qub.ac.ukcabidigitallibrary.org

Table 1: Predicted Major Fragmentation Patterns for Nitrophenoxy Benzoate Derivatives

| Process | Description | Expected Fragments |

|---|---|---|

| Ester Cleavage | Cleavage of the C-O bond of the ester | [M-OCH₃]⁺, [C₇H₄O₂]⁺ (benzoyl cation) |

| Ether Cleavage | Cleavage of the phenyl-oxygen bond | [M-phenoxy]⁺, [M-benzoate]⁺ |

| Nitro Group Loss | Expulsion of nitro-related radicals/molecules | [M-NO₂]⁺, [M-NO]⁺ |

| Decarboxylation | Loss of carbon dioxide from fragments | [Fragment - CO₂]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Table 2: Crystallographic Data for Selected Nitrophenyl Benzoate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 4-Nitrophenyl 2-methylbenzoate | C₁₄H₁₁NO₄ | Orthorhombic | P2₁2₁2₁ | 11.4748 | 14.3608 | 14.5944 | 90 | nih.govresearchgate.net |

| 4-Formyl-2-nitrophenyl benzoate | C₁₄H₉NO₅ | Monoclinic | P2₁/c | 11.3478 | 3.7101 | 27.723 | 94.979 | nih.goviucr.org |

| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | Triclinic | P-1 | 7.2831 | 10.522 | 11.410 | 80.83 | mdpi.comnih.gov |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate | C₁₄H₇ClN₂O₇ | Triclinic | P-1 | 7.7366 | 7.948 | 12.6539 | 100.32 | nih.govcrystallography.net |

The conformation of diaryl ethers and esters is largely defined by the torsion or dihedral angles between the planes of the aromatic rings and associated functional groups. These angles are sensitive to both intramolecular steric effects and intermolecular packing forces. nih.govsmolecule.com

In the crystal structure of 4-formyl-2-nitrophenyl benzoate, the two aromatic rings are twisted with respect to each other, forming a dihedral angle of 46.37°. nih.goviucr.org The central ester group in this molecule is nearly planar, but it is significantly twisted relative to the two aryl rings, with dihedral angles of 54.06° and 7.99° to the formyl-nitrophenyl and benzoate rings, respectively. nih.goviucr.org For 4-nitrophenyl 2-methylbenzoate, the presence of two molecules in the asymmetric unit highlights conformational polymorphism, with the dihedral angles between the aromatic rings being notably different at 36.99° and 55.04°. nih.govresearchgate.net In many derivatives, the nitro group tends to be nearly coplanar with its attached benzene (B151609) ring, a conformation favored by electronic delocalization. mdpi.comnih.gov

Table 3: Selected Dihedral Angles in Nitrophenyl Benzoate Derivatives

| Compound | Description of Angle | Dihedral Angle (°) | Ref. |

|---|---|---|---|

| 4-Formyl-2-nitrophenyl benzoate | Between the two aromatic rings | 46.37 | nih.goviucr.org |

| 4-Formyl-2-nitrophenyl benzoate | Ester plane to formyl-nitrophenyl ring | 54.06 | nih.goviucr.org |

| 4-Nitrophenyl 2-methylbenzoate | Between aromatic rings (Molecule 1) | 36.99 | nih.govresearchgate.net |

| 4-Nitrophenyl 2-methylbenzoate | Between aromatic rings (Molecule 2) | 55.04 | nih.govresearchgate.net |

| 2-(4-nitrophenyl)-2-oxoethyl benzoate | Between the two aromatic rings | 3.09 | researchgate.netnih.gov |

| Methyl 4-hydroxy-3-nitrobenzoate | Nitro group plane to benzene ring plane | 6.1 and 6.2 | mdpi.com |

The stability and packing of molecular crystals are governed by a network of non-covalent interactions. For nitrophenoxy benzoate derivatives, these include hydrogen bonds, π-π stacking, and other weaker forces. mdpi.comiucr.org

While lacking strong hydrogen bond donors like O-H or N-H in the parent structure, derivatives often feature extensive networks of weak C-H···O hydrogen bonds. nih.govresearchgate.net In the crystal structure of 4-formyl-2-nitrophenyl benzoate, molecules are linked into helical chains by C-H···O interactions involving the formyl and nitro oxygen atoms. nih.goviucr.org In 2-(4-nitrophenyl)-2-oxoethyl benzoate, inversion dimers are formed through pairs of C-H···O hydrogen bonds, creating R₂²(16) ring motifs. researchgate.netnih.gov

In derivatives containing additional functional groups, stronger hydrogen bonds are observed. The structure of methyl 4-hydroxy-3-nitrobenzoate features O-H···O hydrogen bonds that form centrosymmetric dimers. mdpi.com Furthermore, derivatives like methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate exhibit intramolecular N-H···O and C-H···N interactions that stabilize the molecular conformation. iucr.org

Aromatic rings in close proximity often engage in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. These interactions are prevalent in nitrophenyl benzoate derivatives, where parallel or offset stacking of the electron-rich benzoate ring and the electron-poor nitrophenyl ring can occur. mdpi.comresearchgate.net

In the crystal packing of methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions are observed between the aromatic rings of adjacent molecules, with centroid-to-centroid distances of 3.713 Å and 3.632 Å. mdpi.com Similarly, the structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate is stabilized by offset π-π interactions with centroid-centroid distances ranging from 3.6754 Å to 3.7519 Å, which link molecular ribbons into layers. researchgate.netnih.gov In another example, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, nearly face-to-face π-π stacking is observed with a centroid-centroid distance of 3.6121 Å. crystallography.netiucr.org

Supramolecular Assembly and Motif Identification

The three-dimensional arrangement of molecules in the crystalline state, known as the supramolecular assembly, is dictated by a variety of non-covalent interactions. For this compound, the crystal structure provides insight into how these molecules pack together, forming a stable lattice. The primary interactions governing this assembly are weak C-H···O hydrogen bonds and π-π stacking interactions. mdpi.com

In the crystal lattice, molecules of this compound are organized into layers. This layered arrangement is primarily stabilized by a network of weak C-H···O hydrogen bonds. mdpi.com These interactions occur between the hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro and ester functional groups of adjacent molecules. While individually weak, the collective effect of these numerous C-H···O bonds is significant in directing the crystal packing.

The identification of specific, repeating patterns of these intermolecular interactions is key to understanding the supramolecular structure. These patterns, or motifs, can be described using graph-set notation. For instance, in similar structures, hydrogen bonds often lead to the formation of characteristic ring motifs, such as R²₂(11) or R²₂(16), which describe dimers formed by two molecules connected by two hydrogen bonds. mdpi.comnih.gov Although the specific graph-set motifs for the title compound are not detailed in readily available literature, the observed layered assembly points to a network of interactions that create a robust supramolecular architecture.

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound and Related Compounds.

| Interaction Type | Description | Role in Crystal Packing |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds involving aromatic C-H donors and oxygen acceptors from nitro or carbonyl groups. | Primary interaction responsible for forming molecular sheets or layers. mdpi.com |

| π-π Stacking | Attractive, non-covalent interactions between the π-systems of adjacent aromatic rings. | Connects the molecular layers, providing further stabilization to the 3D structure. mdpi.com |

| van der Waals Forces | General intermolecular forces contributing to the overall stability of the molecular packing. | Ubiquitous forces that contribute to the cohesion of the crystal lattice. mdpi.com |

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. It maps the regions of space where molecules are in close contact, providing a detailed picture of the crystal packing environment. By generating two-dimensional fingerprint plots from the three-dimensional Hirshfeld surface, the relative contributions of different types of intermolecular contacts can be quantified. nih.govresearchgate.net

A comprehensive Hirshfeld surface analysis for this compound has not been reported in the surveyed scientific literature. However, analysis of structurally similar nitrobenzoate derivatives allows for a projection of the likely quantitative data. nih.govplos.orgmdpi.com This analysis partitions the Hirshfeld surface to reveal the percentage contribution of each type of atom-atom contact.

For a molecule like this compound, the most significant intermolecular contacts would be O···H/H···O, H···H, and C···H/H···C interactions. The O···H contacts are characteristic of the C-H···O hydrogen bonds, while H···H contacts represent the most abundant, albeit weaker, van der Waals interactions. The C···H contacts often relate to the edges of the π-systems interacting with hydrogen atoms. Other contacts, such as C···C, O···C, and N···O, typically contribute to a lesser extent but are important for understanding the finer details of the crystal packing. nih.govresearchgate.net

The analysis also uses mapping of properties like dnorm (normalized contact distance), shape index, and curvedness. The dnorm map highlights regions of particularly close intermolecular contacts, which appear as red spots and are indicative of hydrogen bonds or other strong interactions. nih.gov The shape index and curvedness maps reveal features like π-π stacking, which are characterized by the presence of large, flat surface patches. researchgate.net

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Nitro-Substituted Benzoate Compound.*

*This table is a representative example based on published data for analogous compounds and is intended to illustrate the type of data obtained from a Hirshfeld analysis. nih.govresearchgate.net No experimental Hirshfeld analysis data has been published for this compound.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 35.9% |

| H···H | 29.7% |

| C···H / H···C | 14.7% |

| C···C | 10.3% |

| N···O / O···N | < 5% |

| Other | < 5% |

This quantitative breakdown is crucial for a deeper understanding of the forces that drive the formation of the specific supramolecular assembly observed in the crystal structure.

Computational and Theoretical Investigations of Methyl 4 2 Nitrophenoxy Benzoate

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular behavior of Methyl 4-(2-nitrophenoxy)benzoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties. DFT, particularly with hybrid functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), are standard tools for these investigations. researchgate.nettandfonline.comnih.gov

The first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. For this compound, calculations using DFT with a basis set such as 6-311++G(d,p) would be employed to predict key structural parameters. researchgate.nettandfonline.com The optimization would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape, including the twist between the two phenyl rings.

The electronic structure defines the distribution and energies of the electrons within the molecule. These calculations show that the molecule is not planar; the two phenyl rings are twisted relative to each other. researchgate.net The presence of electron-withdrawing groups like the nitro group (NO₂) and the ester group (-COOCH₃) significantly influences this structure.

Table 1: Predicted Structural Parameters for Aromatic Esters

| Parameter | Typical Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.20 - 1.22 Å | Characterizes the carbonyl group in the ester. |

| C-O (Ether) Bond Length | ~1.36 - 1.40 Å | Defines the linkage between the two aromatic rings. |

| N=O Bond Length | ~1.22 - 1.24 Å | Characterizes the nitro group. |

Note: The values presented are representative of similar aromatic esters and nitro compounds studied computationally and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the phenoxy ring, which is electron-rich, while the LUMO would be concentrated on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. Computational studies on similar nitro-substituted analogues show LUMO energies around -1.89 eV. The HOMO-LUMO gap for related compounds has been calculated to be in the range of 2.5 to 4.6 eV. researchgate.netnankai.edu.cncore.ac.uk

Table 2: Representative FMO Energies and HOMO-LUMO Gap

| Parameter | Illustrative Energy (eV) | Role in Reactivity |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | Electron-donating capacity. |

| E(LUMO) | -1.8 to -2.5 | Electron-accepting capacity. |

Note: These values are illustrative, based on DFT calculations of structurally related nitrophenyl and benzoate (B1203000) compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. researchgate.netimist.ma The MEP map is colored to denote different potential values: red indicates regions of high electron density (negative potential, attractive to electrophiles), while blue indicates regions of low electron density (positive potential, attractive to nucleophiles). uni-muenchen.deresearchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester functionality. researchgate.netimist.ma These areas are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), representing sites susceptible to nucleophilic attack. scispace.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govfaccts.de It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energy E(2) associated with donor-acceptor interactions. nih.govwisc.edu

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for compound characterization.

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR spectra. For this compound, DFT calculations would predict characteristic vibrational modes. Key predicted frequencies would include the asymmetric stretching of the nitro group (~1520 cm⁻¹) and the stretching of the ester carbonyl group (~1720 cm⁻¹). researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. google.comeurjchem.com For this molecule, distinct signals would be predicted for the methyl protons and the aromatic protons, with their chemical shifts influenced by the neighboring electron-withdrawing groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and predict the UV-Vis absorption spectrum. researchgate.netresearchgate.net The calculations would likely reveal π→π* and n→π* transitions. The strong chromophores (nitro and phenyl groups) in this compound suggest significant absorption in the UV region. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region | Functional Group Responsible |

|---|---|---|---|

| IR | Wavenumber (cm⁻¹) | ~1720 | C=O (Ester) |

| IR | Wavenumber (cm⁻¹) | ~1520 | N-O (Asymmetric Stretch) researchgate.net |

| IR | Wavenumber (cm⁻¹) | ~1250 | C-O (Ester/Ether Stretch) |

| ¹H NMR | Chemical Shift (ppm) | ~3.9 | -OCH₃ |

| ¹H NMR | Chemical Shift (ppm) | ~7.0 - 8.3 | Aromatic Protons |

| ¹³C NMR | Chemical Shift (ppm) | ~165 | C=O (Ester Carbonyl) |

Note: These are illustrative values based on data for similar compounds like methyl 4-nitrobenzoate (B1230335) and various nitrophenyl ethers. guidechem.comchemicalbook.com

Thermochemical Property Calculations

Enthalpies of Formation (Gas and Condensed Phase)

The standard molar enthalpy of formation (ΔfHm°) is a fundamental thermodynamic property that quantifies the total energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states. For computational studies, this property is often calculated for both the gaseous phase and the condensed (solid or liquid) phase.

Theoretical calculations, typically employing quantum chemical methods like the Gaussian-n (e.g., G3, G4) or other composite methods, can provide estimates of the gas-phase enthalpy of formation. researchgate.net These computational approaches model the electronic structure of the molecule to determine its total energy. Experimental values for the condensed phase are often determined using techniques like combustion calorimetry.

A thorough review of the scientific literature reveals no specific published experimental or computational data for the enthalpy of formation of this compound in either the gas or condensed phase. For context, studies on related isomers like methyl nitrobenzoates have utilized a combination of static-bomb combustion calorimetry for the condensed phase and computational methods like G3(MP2)//B3LYP for the gas phase to derive these values. researchgate.net

Table 1: Enthalpies of Formation for this compound

| Phase | Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|

| Gas | Data not available |

Free Energies and Entropies

Gibbs free energy (G) and entropy (S) are key thermodynamic quantities that help predict the spontaneity of chemical reactions and describe the degree of disorder or randomness in a system. The standard Gibbs free energy of formation (ΔfG°) and standard molar entropy (S°) can be calculated using computational chemistry methods, often derived from the same calculations used for enthalpy, incorporating vibrational frequency analysis. These parameters are vital for determining reaction equilibria and understanding the thermodynamic stability of a compound. acs.org

No published values for the standard free energies or entropies of this compound were found in the scientific literature.

Table 3: Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. mdpi.com This property is crucial for applications in photonics and optoelectronics. Organic molecules with donor-π-acceptor structures, often involving nitro groups as electron acceptors, are frequently investigated for their NLO properties. metall-mater-eng.comdntb.gov.ua

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NLO properties like the first-order hyperpolarizability (β). metall-mater-eng.com These calculations help in screening potential NLO candidates before undertaking synthesis and experimental characterization.

While the structure of this compound, containing a nitro group and ester functionalities, suggests potential NLO activity, no specific computational studies predicting its NLO properties were found in the literature. Research on analogous compounds, such as other nitrophenyl derivatives, often employs DFT methods to calculate parameters like dipole moment, polarizability, and hyperpolarizability to assess their NLO potential. mdpi.comdntb.gov.ua

Table 4: Predicted Non-Linear Optical (NLO) Properties for this compound

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

Solvent Effects on Molecular and Electronic Properties (e.g., using PCM models)

The properties of a molecule can be significantly influenced by its solvent environment. Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of molecular and electronic properties, such as dipole moment and electronic transition energies, in different solvents, providing insight into solvatochromic effects.

Studies on structurally related compounds demonstrate that properties like dipole moment and polarizability tend to increase with the polarity of the solvent. However, a search of the scientific literature did not yield any studies that specifically apply PCM or other solvent models to investigate the properties of this compound.

Table 5: Solvent Effects on Properties of this compound (Illustrative)

| Solvent | Dielectric Constant | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Methanol (B129727) | 33.0 | Data not available |

Molecular Dynamics Simulations (if applicable for conformational studies or interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility of molecules and their interactions with other entities, such as solvent molecules or biological receptors. MD is particularly useful for understanding the dynamic behavior that governs molecular recognition and binding processes.

The applicability of MD simulations to a small molecule like this compound could involve studying its conformational landscape (i.e., the accessible shapes the molecule can adopt) or its interaction and orientation within a solvent box. However, no published studies utilizing molecular dynamics simulations specifically for this compound were identified in the reviewed literature.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 2 Nitrophenoxy Benzoate

Ester Hydrolysis Mechanisms

Ester hydrolysis is a fundamental reaction class for benzoate (B1203000) esters. The presence of the electron-withdrawing nitro group on the phenoxy moiety is anticipated to significantly influence the reactivity of the ester carbonyl group toward hydrolysis.

Nucleophilic Attack and Tetrahedral Intermediate Formation

The hydrolysis of benzoate esters, under both acidic and basic conditions, proceeds through a nucleophilic acyl substitution mechanism. The generally accepted pathway involves the BAC2 (Base-catalysed, Acyl-oxygen cleavage, bimolecular) mechanism for alkaline hydrolysis. nih.gov This process begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. nih.govsemanticscholar.org This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. The subsequent collapse of this tetrahedral intermediate expels the leaving group, the 2-nitrophenoxide anion, and generates a carboxylic acid, which is then deprotonated under basic conditions to form the carboxylate salt.

Kinetic Studies on Ester Cleavage

Kinetic studies on various benzoate esters provide insight into their relative stability and the factors governing their cleavage rates. The rate of hydrolysis is highly dependent on the substituents on both the acyl and the leaving group portions of the molecule. For instance, studies on a series of alkyl benzoates in rat plasma and under basic conditions have determined their hydrolysis half-lives (t₁/₂), showing a correlation between the size of the alkyl group and stability. nih.gov Phenyl benzoate, with a more stable phenoxide leaving group, exhibits rapid hydrolysis. nih.gov

The electronic effects of substituents on the benzoyl ring of nitrophenyl esters are often quantified using Hammett plots. semanticscholar.org In many cases, these plots are non-linear, which can indicate a change in the rate-determining step of the reaction or be caused by ground-state stabilization of the substrate through resonance interactions. psu.eduresearchgate.net For example, in the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, non-linear Hammett plots were attributed to the resonance stabilization of substrates with electron-donating groups, rather than a change in the mechanism. psu.edukoreascience.kr

Table 1: Hydrolytic Stability of Various Benzoate Esters

This table presents data from analogous compounds to infer the potential reactivity of Methyl 4-(2-nitrophenoxy)benzoate.

| Compound | Condition | Half-life (t₁/₂) (min) |

|---|---|---|

| Methyl benzoate | Rat Plasma | 36 |

| Ethyl benzoate | Rat Plasma | 17 |

| n-Propyl benzoate | Rat Plasma | 10 |

| Phenyl benzoate | Rat Plasma | 7 |

| Methyl benzoate | Base Hydrolysis | 14 |

| Ethyl benzoate | Base Hydrolysis | 14 |

Source: Data compiled from studies on homologous and substituted benzoate esters. nih.gov

Enzymatic Hydrolysis Mechanisms

The ester linkage in compounds like this compound is a potential target for enzymatic cleavage by hydrolases such as carboxylesterases (CES), lipases, and trypsin. nih.gov Nitrophenyl esters are classic substrates used to assay the activity of these enzymes because the release of the nitrophenoxide ion can be easily monitored spectrophotometrically. semanticscholar.org

The mechanism of enzymatic hydrolysis typically follows a two-step process. First, a nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the collapse of the intermediate, which releases the nitrophenoxide leaving group and forms a covalent acyl-enzyme intermediate. In the second stage of the catalytic cycle, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product.

Studies using inhibitors like bis(p-nitrophenyl)phosphate have confirmed the central role of carboxylesterases in the metabolic hydrolysis of various benzoate esters in biological systems like rat plasma and liver microsomes. nih.gov Kinetic analyses of enzymatic hydrolysis, often using Hammett relationships, reveal that inflections in the plots can signify a shift in the rate-determining step, for example, from the initial nucleophilic attack to the collapse of the tetrahedral intermediate. semanticscholar.org

Nucleophilic Substitution Reactions at the Ester Carbonyl

Beyond hydrolysis, the ester carbonyl of this compound is susceptible to attack by a variety of other nucleophiles, such as amines (aminolysis). The mechanistic pathways of these reactions are a subject of detailed investigation.

Stepwise vs. Concerted Mechanisms

Nucleophilic substitution at an ester carbonyl can proceed through two primary mechanistic routes: a stepwise (or addition-elimination) pathway or a concerted pathway. researchgate.netkoreascience.krpsu.edu

Stepwise Mechanism: This pathway involves the formation of a discrete tetrahedral intermediate (T±), similar to that in hydrolysis. koreascience.krpsu.edu The reaction's progression depends on the relative rates of the intermediate's collapse back to reactants (k-1) or forward to products (k2). Aminolysis of nitrophenyl benzoates is frequently proposed to occur via a stepwise mechanism. psu.edukoreascience.krpsu.edu Theoretical studies on the reaction of methyl benzoate with ammonia (B1221849) also suggest that a stepwise mechanism, particularly one catalyzed by a second amine molecule acting as a general base, is a highly favorable pathway. acs.org

Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. There is no stable intermediate. Some reactions, such as the aminolysis of 4-nitrophenyl diphenylphosphinate, have been proposed to proceed through a concerted mechanism based on kinetic evidence like linear Brønsted-type plots with low βnuc values. koreascience.kr The choice between a stepwise and concerted mechanism can be influenced by the nucleophile, the leaving group's ability, and the solvent. researchgate.netkoreascience.kr

Role of Leaving Group Departure in Rate-Determining Step

In a stepwise mechanism, either the formation of the tetrahedral intermediate (k1) or its breakdown to products (k2) can be the rate-determining step (RDS). The identity of the RDS is crucial for understanding the reaction's energetic landscape. psu.edu

The nature of the leaving group is a key determinant. The 2-nitrophenoxide group in the title compound is a relatively good leaving group due to the electron-withdrawing nitro group which stabilizes the resulting negative charge.

Breakdown of Intermediate as RDS: For many reactions of nitrophenyl benzoates with neutral nucleophiles like amines, the breakdown of the tetrahedral intermediate (the k2 step, involving leaving group departure) is considered the rate-determining step. psu.edukoreascience.krpsu.edu This is often supported by large, positive Brønsted-type βnuc values (e.g., 0.66-0.92), which indicate a high degree of bond formation in the transition state leading to the intermediate, and that the subsequent step is slower. psu.edukoreascience.krpsu.edu

Formation of Intermediate as RDS: Conversely, for reactions with highly reactive anionic nucleophiles like hydroxide (OH⁻), the initial nucleophilic attack (the k1 step) is often rate-limiting. psu.eduresearchgate.net This is because the highly unstable intermediate rapidly expels the leaving group. This mechanism is supported by Hammett plots that correlate well with σ constants rather than σ⁻ constants, suggesting that through-resonance with the leaving group is not fully developed in the transition state of the RDS. psu.eduresearchgate.net

Kinetic studies on related systems provide parameters that help elucidate these mechanistic details.

Table 2: Representative Kinetic Parameters for Nucleophilic Substitution on Benzoate Esters

This table presents data from analogous compounds to infer mechanistic details for this compound.

| Substrate System | Nucleophile | Kinetic Parameter | Value | Implication for RDS | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenyl X-substituted-2-methylbenzoates | Cyclic Amines | βnuc | 0.66 - 0.82 | Leaving group departure | koreascience.kr |

| 4-Nitrophenyl Nicotinate/Isonicotinate | Amines | βnuc | 0.90 - 0.92 | Leaving group departure | psu.edu |

| Y-substituted Phenyl Benzoates | OH- / CN- | Hammett Plot | Correlates with σ° | Formation of intermediate | psu.edu |

Influence of Substituents on Reactivity (Hammett, Yukawa-Tsuno Analysis)

The reactivity of aromatic compounds like this compound is significantly influenced by the electronic effects of substituents. These effects are often quantified using linear free-energy relationships such as the Hammett equation. The Hammett equation, in its basic form, is expressed as log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.

The reaction constant, ρ, provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating the development of positive charge.

For reactions involving nucleophilic aromatic substitution (SNAr) on activated diaryl ethers, a large and positive ρ value is typically observed. This is consistent with the formation of a negatively charged Meisenheimer complex as the rate-determining intermediate. The electron-withdrawing nitro group in this compound is crucial for activating the aromatic ring towards nucleophilic attack.

In cases where a simple Hammett plot shows deviation for resonance-donating or -withdrawing substituents, the Yukawa-Tsuno equation, log(k/k₀) = ρ(σ + r(σ⁺ - σ)), is employed. This equation accounts for the enhanced resonance effect through the parameter 'r', which represents the degree of resonance contribution in the transition state.

Brønsted-Type Correlation Studies

Brønsted-type correlations are instrumental in elucidating the mechanism of acid- or base-catalyzed reactions. These correlations relate the logarithm of the rate constant (log k) to the pKa of the catalyzing acid or base. For nucleophilic substitution reactions of this compound with a series of nucleophiles, the Brønsted-type equation is expressed as log k = β pKa + C, where β (beta) is the Brønsted coefficient.

The magnitude of the Brønsted coefficient, β, which typically ranges from 0 to 1, provides information about the degree of bond formation or cleavage in the transition state. A large β value suggests a transition state that closely resembles the products, with significant bond formation between the nucleophile and the electrophilic center. Conversely, a small β value indicates an early transition state with minimal bond formation.

Studies on the aminolysis of related activated diaryl ethers have shown that the Brønsted-type plots can be linear or biphasic (curved). A linear Brønsted-type plot suggests a consistent mechanism across the series of nucleophiles. A biphasic plot, however, often indicates a change in the rate-determining step, for instance, from the formation of a tetrahedral intermediate to its breakdown.

Solvent-Dependent Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For the SNAr reactions of this compound, the polarity of the solvent is a critical factor. The formation of the charged Meisenheimer intermediate is generally favored in polar solvents, which can stabilize the developed charge.

The effect of the solvent can be dissected into non-specific and specific solvent effects. Non-specific effects are related to the dielectric constant and polarity of the medium, while specific effects involve direct interactions between the solvent and the reactants or transition state, such as hydrogen bonding.

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo a range of redox transformations.

Reduction Pathways to Amino Derivatives

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group. This conversion is a cornerstone of synthetic organic chemistry, providing access to anilines which are valuable precursors for dyes, pharmaceuticals, and polymers.

The reduction of the nitro group in this compound to yield Methyl 4-(2-aminophenoxy)benzoate can be achieved through various methods. Catalytic hydrogenation is a widely used and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often preferred due to its clean nature and high yields.

Chemical reduction methods are also effective. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, are classic examples. These methods proceed through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amino product. The choice of reducing agent can sometimes be tailored to selectively reduce the nitro group in the presence of other reducible functional groups.

Oxidative Transformations

While the reduction of the nitro group is more common, oxidative transformations are also possible, though less frequently employed for this specific class of compounds. Under specific and often harsh oxidative conditions, the nitro group itself is generally stable. However, other parts of the molecule could potentially be oxidized. It is important to note that the primary role of the nitro group in this context is as a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic attack, making oxidative degradation of that ring more difficult.

Transesterification Reactions

Transesterification is a process where the ester group of a compound is exchanged. In the case of this compound, the methyl ester can be converted to other alkyl esters by reacting it with an alcohol in the presence of an acid or base catalyst.

Base-catalyzed transesterification is typically more rapid than acid-catalyzed transesterification. The mechanism involves the nucleophilic attack of an alkoxide, generated from the alcohol by the base, on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses to form the new ester and a methoxide (B1231860) ion. The reaction is reversible, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol (B129727) as it is formed.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the alcohol then attacks this activated carbonyl group, leading to a tetrahedral intermediate. After proton transfer and elimination of methanol, the new ester is formed.

Catalytic Processes in Reaction Mechanisms (e.g., General Base Catalysis)

The reactivity of "this compound" in various chemical transformations can be significantly influenced by the presence of catalysts. Catalytic processes, particularly general base catalysis, play a crucial role in accelerating reactions such as hydrolysis and aminolysis by providing an alternative, lower-energy reaction pathway. This section explores the mechanistic details of these catalytic processes, drawing upon established principles from studies of analogous ester compounds.

General base catalysis is a common mechanism in the reactions of esters, where a general base (B:) enhances the nucleophilicity of a weakly nucleophilic species, such as water or an amine, by partial proton abstraction in the transition state. This facilitates the nucleophilic attack on the electrophilic carbonyl carbon of the ester.

Investigations into the aminolysis of related compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates, have shown that these reactions often proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. psu.edu The linearity of Brønsted-type plots in these studies, with βnuc values ranging from 0.66 to 0.82, suggests that the rate-determining step is the departure of the leaving group from this intermediate. psu.edu The plots of the observed pseudo-first-order rate constant (k_obsd) versus the concentration of the amine are often linear and pass through the origin, which indicates that general-base catalysis by a second amine molecule is absent in those specific cases. psu.edu

However, in other systems, such as the aminolysis of methyl 4-nitrophenyl thionocarbonate, evidence for general base catalysis by a second amine molecule has been observed. acs.org This is indicated by nonlinear plots of k_obsd versus amine concentration. acs.org In these cases, the rate coefficients for amine expulsion (k-1), amine deprotonation (k3), and leaving group expulsion (k2) from the tetrahedral intermediate are comparable (k-1 ≈ k3[NH] > k2). acs.org

The hydrolysis of esters is another reaction where general base catalysis is prominent. For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters demonstrates intramolecular general base catalysis by the neighboring amine group. iitd.ac.in This is evidenced by a pH-independent region in the rate profile, indicating that the reaction is catalyzed by the neutral amine group. iitd.ac.in

The efficiency of general base catalysis can be quantified using the Brønsted equation, which relates the catalytic rate constant to the pKa of the general base. A higher Brønsted coefficient (β) suggests a greater degree of proton transfer in the transition state.

To illustrate the kinetic parameters often encountered in such catalytic reactions, the following table presents data for the aminolysis of a related compound, 4-nitrophenyl benzoate, with various cyclic secondary amines.

Interactive Data Table: Kinetic Data for the Aminolysis of 4-Nitrophenyl Benzoate with Cyclic Secondary Amines in H2O Containing 20 mol % DMSO at 25.0 ± 0.1 °C psu.edu

| Amine | pKa of Conjugate Acid | Second-Order Rate Constant (kN) / M⁻¹s⁻¹ |

| Piperidine | 11.02 | 16.2 |

| Piperazine | 9.81 | 1.83 |

| Morpholine | 8.36 | 0.12 |

This data demonstrates the dependence of the reaction rate on the basicity of the amine, a hallmark of general base catalysis where a more basic amine is a more effective catalyst.

Applications in Organic Synthesis and Advanced Materials Science

Methyl 4-(2-nitrophenoxy)benzoate as a Key Synthetic Reagent

In the field of organic chemistry, this compound serves as a key reagent and a foundational organic building block. bldpharm.comcymitquimica.com Its utility stems from the reactivity of its constituent parts: the nitro group (NO₂) and the ester group (-COOCH₃). These functional groups can undergo a variety of chemical reactions, allowing chemists to modify the molecule in targeted ways. For instance, the nitro group can be reduced to an amine group (NH₂), while the ester can be hydrolyzed or undergo transesterification. This reactivity makes it a valuable starting material for creating more elaborate molecules.

Utility as a Building Block for Complex Organic Molecules

The structure of this compound is a scaffold upon which more complex molecular architectures can be built. lookchem.com Chemists utilize it as a prefabricated segment, incorporating its diaryl ether framework into larger target molecules. This approach is central to the synthesis of compounds investigated in medicinal chemistry and materials science, where building-block strategies streamline the production of complex structures. cymitquimica.comontosight.ai

Precursor in the Synthesis of Heterocyclic Systems (e.g., benzofurans, dibenzo[b,e]diazepines from related scaffolds)

The nitrophenoxy benzoate (B1203000) framework is a recognized precursor for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and materials science.

Benzofurans: Research has demonstrated that derivatives of this scaffold are effective starting materials for producing substituted benzofurans. A notable example involves the synthesis of 2-alkyl-5-nitrobenzofurans from a closely related compound, methyl 2-(2-formyl-4-nitrophenoxy)alkanoates. researchgate.net This transformation highlights the utility of the core structure in building the benzofuran (B130515) ring system. researchgate.net Furthermore, the development of new chromophores, such as 2-(4-nitrophenyl)benzofuran, for advanced applications like two-photon uncaging, originates from similar structural motifs. rsc.org General synthetic routes to dihydrobenzofurans also leverage related starting materials. acs.org

Dibenzo[b,e]diazepines: While direct synthesis from this compound is not commonly cited, the broader class of diaryl ethers and related nitrogen-containing compounds are foundational to the synthesis of complex heterocyclic systems like dibenzo[b,e] diazepines. rti.org These structures are significant in medicinal chemistry, with compounds like Alprazolam being a well-known benzodiazepine. rsc.org Patents for novel alkyl, fluoroalkyl-1,4-benzodiazepinone compounds indicate ongoing research into this class of molecules, which often involves multi-step syntheses where diaryl ether linkages are key structural elements. google.com

Applications in Specialty Chemical Development

This compound is utilized in the development of specialty chemicals. It is often included in collections of unique chemicals provided to researchers for early-stage discovery and development projects. sigmaaldrich.com Its role as a versatile intermediate allows for its use in creating novel compounds with specific functions tailored for various industrial applications.

Role in Advanced Materials Science

The properties of this compound and its derivatives make them valuable in the field of advanced materials science.

Building Block for Polymers and Coatings

Benzoate esters are known to function as plasticizers and high-performance solvating agents for various polymers, including polyvinylchloride (PVC). specialchem.com The incorporation of nitro groups into polymer backbones is a strategy used to create materials with outstanding properties for optoelectronics. researchgate.net Related structures, such as Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate, are noted for their applications in the development of specialized polymers and coatings. smolecule.com The use of such building blocks is evident in patents for exterior coating compositions and polymeric film formers designed to enhance material properties. epa.govgoogle.com

Development of Non-Linear Optical Materials

The presence of a nitro group, a strong electron-withdrawing group, conjugated with a phenyl ring system makes this compound and its derivatives promising candidates for non-linear optical (NLO) materials. researchgate.net Polymers containing nitrophenyl groups have been shown to exhibit significant second- and third-order NLO properties, which are essential for applications in optoelectronics and photonics. researchgate.netmdpi.com

Research into polymers containing similar chromophores has demonstrated excellent quadratic NLO properties, with large and stable Second Harmonic Generation (SHG) effects. mdpi.com These materials are considered promising for the development of next-generation optoelectronic and photonic devices. researchgate.netmdpi.com

| Polymer System | NLO Coefficient (χ⁽²⁾) | Wavelength | Reference |

| Poly(2,5-bis(but-2-ynyloxy) benzoate) with diacetylene chromophore | χzzz(2) ≈ 280 pm V⁻¹ | 532 nm (SHG) | mdpi.com |

| Poly(p-propargyloxybenzoate) with polar tolan chromophore | χzzz(2) ≈ 186.8 pm V⁻¹ | 532 nm (SHG) | researchgate.net |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations

Rational Design and Synthesis of Methyl 4-(2-nitrophenoxy)benzoate Derivatives for Targeted Biological Activity

The rational design of derivatives based on the this compound scaffold is often guided by a specific biological target. A notable example is the design of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as potential antiviral agents by targeting viral deubiquitinase (DUB) enzymes. rsc.org The core concept involves creating molecules that fit the essential pharmacophoric features of known inhibitors of these enzymes, which play a critical role in the lifecycle of various viruses, including Adenovirus, HSV-1, and SARS-CoV-2. rsc.org

The synthesis of these derivatives typically involves multi-step procedures. For the related benzamide (B126) analogs, the process begins with the conversion of a starting benzoic acid into its more reactive acid chloride form, often using reagents like oxalyl chloride or thionyl chloride. nih.govnih.gov This intermediate can then be reacted with a variety of amines to generate a library of amide derivatives. nih.gov The diaryl ether linkage, a key feature of the scaffold, can be formed through reactions such as ether formation using sodium hydride and an appropriate alkyl/aryl halide. nih.gov The synthesis of various ester derivatives can be achieved through base-assisted hydrolysis of the initial methyl ester to a benzoic acid intermediate, followed by alkylation with different alkyl halides. acs.org These systematic synthetic approaches allow for the exploration of a wide chemical space around the core scaffold. researchgate.net

Correlation Between Structural Modifications and Biological Response

The relationship between structural changes to the this compound scaffold and the resulting biological activity is a cornerstone of its medicinal chemistry. Studies on 4-(2-nitrophenoxy)benzamide derivatives have demonstrated that modifications to the amide portion of the molecule significantly impact antiviral potency. rsc.org For instance, different substituents on the amide's phenyl ring lead to a range of inhibitory concentrations (IC₅₀) against various viruses. rsc.org

Generally, the presence and position of the nitro group are critical. In many classes of compounds, 4-nitro substituted analogs show greater potency compared to their 4-amino counterparts. nih.gov The position of substituents on the phenyl rings can also be vital for activity; for example, in a series of bis-indole analogs, a 2-nitro substituent resulted in a more potent compound than 3-nitro or 4-nitro analogs, indicating that steric and electronic effects are position-dependent. d-nb.info Furthermore, replacing the ester group with isosteres like nitriles, amides, or sulfonamides can lead to a loss of activity, suggesting the ester or a closely related group may be crucial for interaction with the biological target. acs.org

Table 1: In Vitro Antiviral Activity of Selected 4-(2-nitrophenoxy)benzamide Derivatives

This table displays the half-maximal inhibitory concentration (IC₅₀) values for several synthesized compounds against different viruses, illustrating the impact of structural modifications on biological activity. Data sourced from a study on potential deubiquitinase inhibitors. rsc.org

| Compound | Target Virus | IC₅₀ (µM) |

| 8a | SAR-CoV-2 | Potent |

| 8c | Adenovirus | 10.22 |

| 8d | HSV-1 | Potent |

| 10b | Coxsackievirus | Potent |

Note: "Potent" indicates that the compound was identified as the most effective against the respective virus in the study, with specific IC₅₀ values detailed in the source literature.

Computational Approaches in SAR Analysis and Drug Design

Computational methods are indispensable in modern drug discovery, enabling the prediction of biological activities and guiding the design of more effective molecules. nih.govnih.gov These approaches save significant time and resources by prioritizing which compounds to synthesize and test. mdpi.com

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For derivatives of the this compound scaffold, docking studies have been instrumental. In the development of antiviral agents, new 4-(2-nitrophenoxy)benzamide derivatives were docked against the deubiquitinase enzymes of several viruses to assess their binding affinity and interaction patterns. rsc.org This process helps to rationalize the observed biological activities and understand how the molecules fit into the enzyme's active site. rsc.orgplos.org The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition. plos.orgresearchgate.net Docking results are often visualized to optimize the structure of the ligand for better binding. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov This approach can be either ligand-based, where models are derived from a set of known active molecules, or structure-based, where the model is built from the target's binding site. mdpi.com For the this compound series, derivatives were rationally designed to align with the fundamental pharmacophoric features of known DUB inhibitors. rsc.org A typical pharmacophore model might include features like hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. biorxiv.orgpharmacophorejournal.com Once validated, these models can be used as 3D queries to screen large chemical databases for new, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (e.g., antiviral, antibacterial, antifungal, antiretroviral)

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. nih.govmdpi.com These models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, unsynthesized compounds. nih.gov QSAR is a powerful tool for predicting a wide range of biological activities, including antiviral, antibacterial, and antifungal effects. mdpi.combio-hpc.eu